molecular formula C15H18N2O3 B12000238 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide

Cat. No.: B12000238
M. Wt: 274.31 g/mol
InChI Key: FFAZZPOBMWYJAH-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide is a compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the quinoline ring .

Scientific Research Applications

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid isobutyl-amide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

4-hydroxy-1-methyl-N-(2-methylpropyl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C15H18N2O3/c1-9(2)8-16-14(19)12-13(18)10-6-4-5-7-11(10)17(3)15(12)20/h4-7,9,18H,8H2,1-3H3,(H,16,19)

InChI Key

FFAZZPOBMWYJAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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